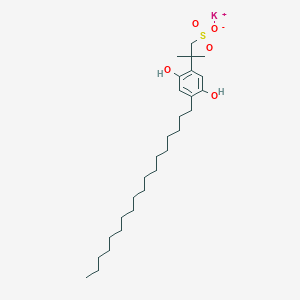
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMPS is a synthetic compound that was first synthesized in the early 2000s. It is a white powder that is soluble in water and has a molecular weight of 596. It is commonly used as a surfactant in various scientific research applications due to its unique properties.
作用机制
PMPS is a surfactant that works by reducing the surface tension between two substances. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When added to a solution, PMPS forms micelles, which are small aggregates of molecules that are formed when the hydrophobic tails of the surfactant molecules come together. These micelles can then interact with other substances in the solution, allowing for various scientific research applications.
Biochemical and Physiological Effects:
PMPS has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. Additionally, PMPS has been shown to have antioxidant properties, which make it useful in the development of drugs that can protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of PMPS is its ability to form micelles, which allows it to interact with other substances in a solution. Additionally, PMPS is stable and easy to handle, which makes it useful in various laboratory experiments. However, one limitation of PMPS is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for PMPS research. One potential area of research is the development of PMPS-based biosensors, which could have applications in the detection of various biomolecules. Additionally, PMPS could be used in the development of new drug delivery systems, which could improve the effectiveness of various drugs. Finally, further research is needed to understand the potential toxicity of PMPS and to develop strategies to mitigate this toxicity.
In conclusion, PMPS is a synthetic anionic surfactant that has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments and has potential applications in the development of new drugs and biosensors. While there are limitations to its use, further research in this area could lead to new discoveries and advancements in various fields of science.
合成方法
PMPS is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dihydroxy-4-octadecylbenzenesulfonyl chloride with potassium hydroxide to form potassium 2,5-dihydroxy-4-octadecylbenzenesulfonate. This compound is then reacted with 2-methyl-1-propanesulfonyl chloride to form PMPS.
科学研究应用
PMPS has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments. It is also used in the synthesis of nanoparticles, which have potential applications in drug delivery and imaging. Additionally, PMPS has been used in the development of biosensors and in the purification of proteins.
属性
CAS 编号 |
17017-83-3 |
|---|---|
产品名称 |
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate |
分子式 |
C28H49KO5S |
分子量 |
536.9 g/mol |
IUPAC 名称 |
potassium;2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1 |
InChI 键 |
JVUSYQDCMILMHT-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
其他 CAS 编号 |
17017-83-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




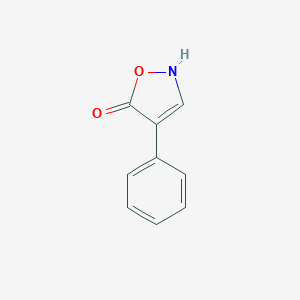



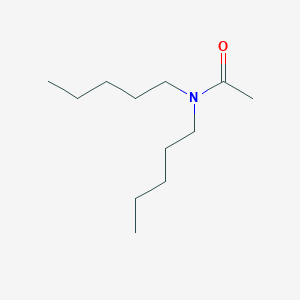
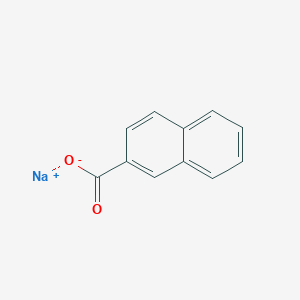


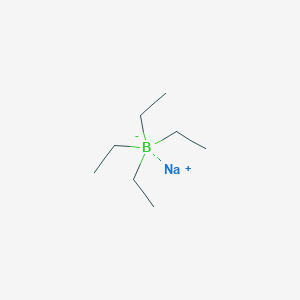
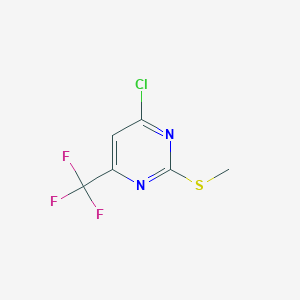

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
